N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine
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Overview
Description
N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine is an organic compound characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine typically involves the nitration of N-ethyl-N-(4-methylphenyl)hydroxylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-ethyl-N-(4-methyl-2-aminophenyl)hydroxylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonyl chlorides in the presence of catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-ethyl-N-(4-methyl-2-aminophenyl)hydroxylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(4-methyl-2-nitrophenyl)carbamate
- N-ethyl-N-(4-methoxy-2-nitrophenyl)hydroxylamine
- N-ethyl-N-(4-chloro-2-nitrophenyl)hydroxylamine
Uniqueness
N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and industrial utility.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-ethyl-N-(4-methyl-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C9H12N2O3/c1-3-10(12)8-5-4-7(2)6-9(8)11(13)14/h4-6,12H,3H2,1-2H3 |
InChI Key |
CAYMMNQNRWSTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)C)[N+](=O)[O-])O |
Origin of Product |
United States |
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